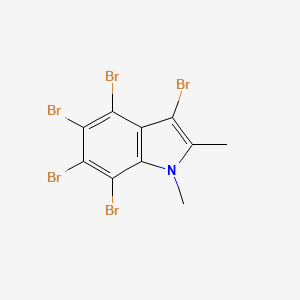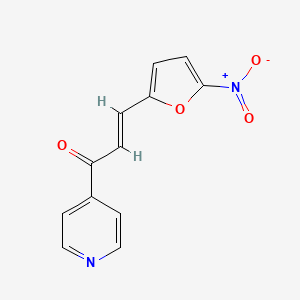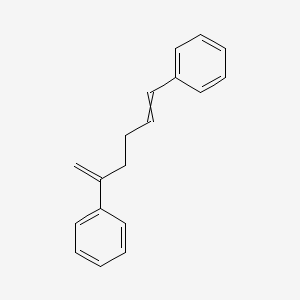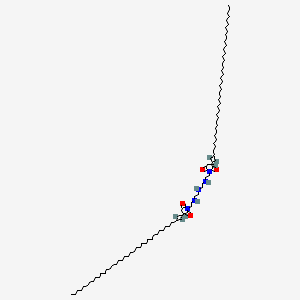
3-(4-Anilinoanilino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Anilinoanilino)butan-2-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with two aniline groups attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with butan-2-ol in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the aniline derivative.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Anilinoanilino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Anilinoanilino)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Anilinoanilino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Anilinoanilino)butan-2-ol can be compared with other similar compounds such as:
Butan-2-ol: A simple alcohol with a similar backbone but lacking the aniline groups.
4-Anilinoaniline: A compound with similar aniline groups but without the butanol backbone.
3-Amino-1-butanol: A compound with a similar butanol backbone but with amino groups instead of aniline groups.
The uniqueness of this compound lies in its combination of the butanol backbone with two aniline groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62950-97-4 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
3-(4-anilinoanilino)butan-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(13(2)19)17-15-8-10-16(11-9-15)18-14-6-4-3-5-7-14/h3-13,17-19H,1-2H3 |
InChI-Schlüssel |
RYKXMIGHXKOWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)




![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)


![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

